

CCT196969 apoptosis detection caspase PARP cleavage

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

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Biochemical Targets & Mechanism of Action

CCT196969 is an orally available small-molecule inhibitor designed to simultaneously target key oncogenic signaling pathways. Its primary mechanism involves inducing apoptosis by **activating caspase-3 and cleaving PARP**, key markers of programmed cell death [1] [2].

The table below summarizes its primary biochemical targets and half-maximal inhibitory concentrations (IC₅₀) [1] [3] [2]:

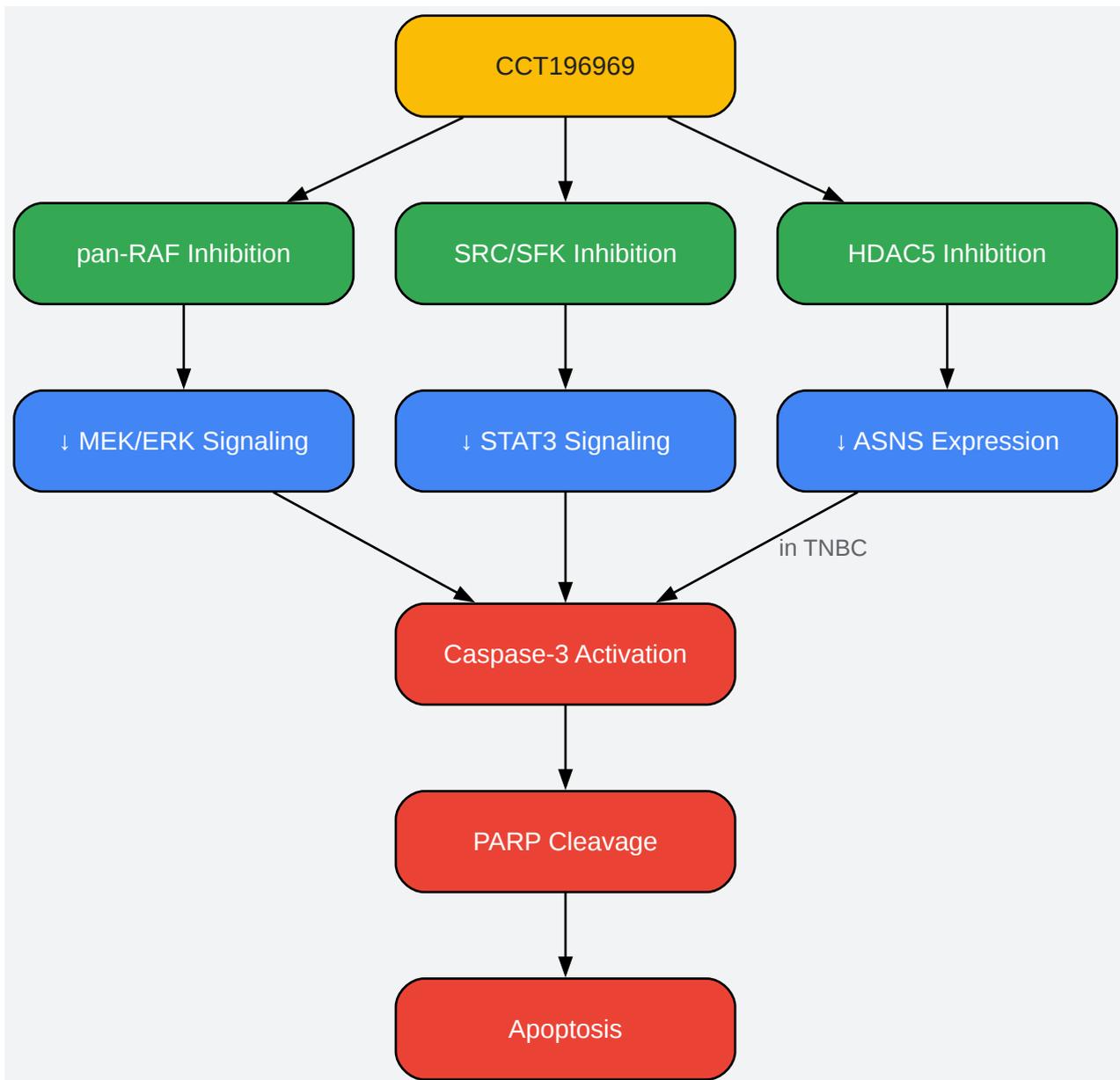
Target Kinase	IC ₅₀ Value	Significance
CRAF	0.01 µM	Key node in MAPK pathway
BRAF (V600E)	0.04 µM	Common oncogenic mutant
BRAF	0.1 µM	Wild-type BRAF kinase
LCK	0.02 µM	SRC-family kinase (SFK)
SRC	0.03 µM	SRC-family kinase (SFK)

CCT196969 is classified as a "**paradox-breaking**" **RAF inhibitor** because it inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing the paradoxical pathway activation associated with first-generation BRAF inhibitors [4] [5]. The compound exerts its effects through a multi-targeted approach:

- **Dual-pathway inhibition:** Simultaneously blocks the MAPK pathway (via pan-RAF inhibition) and survival signals (via SFK inhibition) [4] [5]
- **Apoptosis induction:** Triggers mitochondrial pathway of apoptosis
- **Alternative mechanisms:** Recent research in TNBC models indicates **CCT196969** can also operate through a novel, kinase-independent mechanism by directly targeting **HDAC5**,

which influences the HDAC5/RXRA/ASNS axis to down-regulate asparagine synthesis, inhibiting tumor growth [6]

The following diagram illustrates the core signaling pathways targeted by **CCT196969** and its key downstream effects leading to apoptosis:



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*Diagram 1: Core signaling pathways targeted by **CCT196969** and key downstream effects leading to apoptosis. In TNBC, an additional mechanism via HDAC5 inhibition and ASNS downregulation contributes to cell death [7] [6] [4].*

Cellular Efficacy & Anti-Cancer Effects

CCT196969 demonstrates potent anti-cancer activity across various cancer cell types, particularly in models with BRAF mutations or resistance to first-line targeted therapies.

Efficacy in Melanoma Models

CCT196969 effectively inhibits proliferation, migration, and survival in melanoma brain metastasis (MBM) cell lines, with studies showing viability IC₅₀ values in the range of **0.18 to 2.6 μM** [7]. Treatment consistently reduces phosphorylation of ERK, MEK, and STAT3, indicating effective pathway suppression [7].

The compound shows particular effectiveness in overcoming resistance, inhibiting viability in **BRAF inhibitor-resistant metastatic melanoma cell lines** and patient-derived xenografts resistant to both BRAF and BRAF/MEK inhibitor combinations [7] [4].

Efficacy in Other Cancer Types

- **Triple-Negative Breast Cancer (TNBC)**: Inhibits proliferation, invasion, and migration both in vitro and in vivo through the novel HDAC5/RXRA/ASNS axis [6]
- **Hepatocellular Carcinoma**: A structurally related pan-RAF inhibitor (CBI-5725) shows superior cytotoxicity and apoptosis induction compared to sorafenib in PLC/PRF/5 cells [8]
- **Colorectal Cancer**: Active against cell lines with mutant BRAF [1] [2]

Experimental Protocols for Apoptosis Detection

Protocol 1: Detecting Apoptosis via Caspase-3 and PARP Cleavage by Western Blot

This protocol is adapted from methods used in multiple studies investigating **CCT196969** [1] [6] [8].

Key Reagents

- **CCT196969**: Prepare stock solution in DMSO (e.g., 10-50 mM)
- Cell lysis buffer: RIPA buffer supplemented with protease inhibitors

- Primary antibodies: Anti-caspase-3, anti-PARP, anti-cleaved caspase-3, anti-cleaved PARP
- Secondary antibodies: HRP-conjugated appropriate to host species
- Cell culture reagents: Appropriate medium and supplements

Procedure

- **Cell Seeding and Treatment:** Seed cells in 6-well or 60 mm dishes and allow to adhere overnight. Treat with **CCT196969** at desired concentrations (e.g., 0.1-10 μM) for 24-72 hours. Include DMSO-only treated wells as vehicle control.
- **Protein Extraction:** Wash cells with cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at $14,000 \times g$ for 10 minutes at 4°C and collect supernatant.
- **Protein Quantification:** Determine protein concentration using BCA assay.
- **Western Blot:** Separate 20-40 μg of total protein by SDS-PAGE and transfer to PVDF membrane. Block membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C . Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect using ECL reagent and visualize.

Expected Results Successful apoptosis induction will show:

- **Decrease in full-length PARP** (116 kDa)
- **Appearance of cleaved PARP fragment** (89 kDa)
- **Decrease in full-length caspase-3** (35 kDa)
- **Appearance of activated caspase-3 fragments** (17/19 kDa)

Protocol 2: Cell Viability Assay (MTS)

This protocol is used to determine IC_{50} values for **CCT196969** [7].

Procedure

- Seed cells in 96-well plates at density of $\sim 5,000$ cells/well in 100 μL growth medium.
- After 24 hours, add 100 μL of medium containing **CCT196969** to achieve final concentration range (e.g., 0.0001-50 μM).
- Incubate for 72 hours.
- Add 20 μL MTS reagent to each well and incubate for 2-4 hours.
- Measure absorbance at 490 nm using a plate reader.
- Calculate cell viability relative to untreated controls and determine IC_{50} using appropriate software (e.g., GraphPad Prism).

Protocol 3: Tumor Sphere Viability Assay

This 3D culture method assesses drug effects in more physiologically relevant conditions [7].

Procedure

- Prepare a base layer of 0.6% agar in growth medium in 96-well plates.
- Create a cell suspension of 8×10^4 cells/mL in pre-warmed medium.
- Mix equal parts cell suspension and soft agar.
- Plate 50 μ L cell-containing soft agar (2,000 cells/well) on top of base agar.
- After agar solidification, add 100 μ L medium containing **CCT196969** (e.g., 0.01-1 μ M).
- After 10 days, add resazurin and measure fluorescence/absorbance.
- Calculate viability and measure sphere diameters using image analysis software.

Summary of Key Quantitative Data

The table below consolidates key experimental findings from the literature:

Experimental Model	Key Finding	Measurement/Value	Reference
Melanoma Cell Lines	Viability Inhibition (IC ₅₀)	0.18 - 2.6 μ M	[7]
WM266.4 Melanoma	Cytotoxicity (IC ₅₀)	15 nM	[3]
In Vivo (mouse)	Plasma Concentration (10 mg/kg/day)	~1 μ M at 24 hr	[1] [4]
In Vivo (mouse)	Oral Bioavailability	~55%	[4]
Cellular Signaling	p-ERK, p-MEK, p-STAT3 Reduction	Decreased expression	[7]
Apoptosis Markers	Caspase-3 & PARP Cleavage	Induced	[1] [2]

Conclusion & Research Implications

CCT196969 represents a promising therapeutic candidate, particularly for treating resistant cancers. Its ability to simultaneously inhibit multiple signaling nodes (RAF, SRC, and potentially HDAC5) makes it

effective against tumors that develop resistance to more selective inhibitors.

For researchers, the key advantages of **CCT196969** include:

- **Synergistic pathway inhibition** overcoming compensatory resistance mechanisms
- **Favorable tolerability profile** in vivo with high oral bioavailability
- **Broad applicability** across multiple cancer types, including treatment-resistant cases

The experimental protocols provided offer comprehensive methods for validating its efficacy and mechanism of action in preclinical models.

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